molecular formula C14H14N2O2 B6431719 N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 406696-65-9

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No. B6431719
CAS RN: 406696-65-9
M. Wt: 242.27 g/mol
InChI Key: ITCFZWFGXGVSGY-RSSMCMFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide” can be analyzed using computational methods such as density functional theory (DFT), as has been done for similar compounds . These methods can provide insights into the bond lengths, vibrational frequencies, and other structural properties of the molecule .

Scientific Research Applications

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has been used in a variety of scientific research applications, such as drug discovery, biochemistry, and enzymology. In drug discovery, this compound has been used as a starting material for the synthesis of a variety of novel drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the effects of various environmental factors on biological systems. In enzymology, this compound has been used to study the structure and catalytic activity of enzymes.

Mechanism of Action

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is believed to act as an inhibitor of several enzymes, including serine proteases, cysteine proteases, and aspartic proteases. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This compound has also been found to have anti-inflammatory and antifungal activity, likely due to its ability to bind to and inhibit the activity of certain enzymes involved in inflammation and fungal growth.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in inflammation and fungal growth, as well as to reduce the activity of enzymes involved in cell proliferation and apoptosis. This compound has also been found to have anti-cancer activity, likely due to its ability to inhibit the activity of certain enzymes involved in cell proliferation and apoptosis. Additionally, this compound has been found to have antioxidant and anti-aging effects, likely due to its ability to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has a number of advantages for laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of laboratory settings. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, this compound does have some limitations for laboratory experiments. It is a relatively non-specific inhibitor, meaning it can inhibit the activity of multiple enzymes, making it difficult to study the effects of a single enzyme. Additionally, it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has a great deal of potential for future research. One potential area of research is the development of more specific inhibitors of enzymes involved in inflammation and fungal growth. Additionally, further research into the anti-cancer activity of this compound could lead to the development of novel anti-cancer drugs. Another potential area of research is the development of more water-soluble forms of this compound, which could be used in aqueous solutions for laboratory experiments. Finally, further research into the antioxidant and anti-aging effects of this compound could lead to the development of novel anti-aging therapies.

Synthesis Methods

N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can be synthesized in a variety of ways, depending on the desired purity of the compound. The most common method is the condensation reaction of ethyl acetoacetate and naphthol in the presence of a base, such as potassium carbonate. This reaction results in a mixture of this compound and other compounds, which can be purified by recrystallization. Other methods of synthesis include the reaction of ethyl acetoacetate and naphthol in the presence of an acid catalyst, or the reaction of ethyl acetoacetate and naphthol in the presence of an alkylating agent.

properties

IUPAC Name

N-[(E)-ethylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-16-14(17)10-18-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,10H2,1H3,(H,16,17)/b15-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCFZWFGXGVSGY-RSSMCMFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC(=O)COC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.